molecular formula C16H14ClNO4 B12447043 (4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid

(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid

Cat. No.: B12447043
M. Wt: 319.74 g/mol
InChI Key: YSKYSLDEVDZWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Chlorophenyl)acetamido]phenoxyacetic acid is an organic compound characterized by the presence of a chlorophenyl group, an acetamido group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-chlorophenyl)acetamido]phenoxyacetic acid typically involves the following steps:

    Formation of 4-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.

    Amidation: The 4-chlorophenylacetic acid is then reacted with an amine to form 4-chlorophenylacetamide.

    Etherification: The 4-chlorophenylacetamide is then reacted with phenoxyacetic acid under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety.

    Reduction: Reduction reactions can occur at the acetamido group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

4-[2-(4-Chlorophenyl)acetamido]phenoxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)acetamido]phenoxyacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4-[2-(2-Chlorophenyl)acetamido]benzoic acid
  • 2-{4-[2-(4-Chlorophenyl)acetamido]phenyl}acetic acid

Comparison:

  • 4-[2-(4-Chlorophenyl)acetamido]phenoxyacetic acid is unique due to its phenoxyacetic acid moiety, which can influence its reactivity and biological activity.
  • 4-[2-(2-Chlorophenyl)acetamido]benzoic acid has a benzoic acid moiety, which may result in different chemical properties and applications.
  • 2-{4-[2-(4-Chlorophenyl)acetamido]phenyl}acetic acid has a similar structure but with variations that can affect its reactivity and potential uses.

This detailed overview provides a comprehensive understanding of 4-[2-(4-chlorophenyl)acetamido]phenoxyacetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

2-[4-[[2-(4-chlorophenyl)acetyl]amino]phenoxy]acetic acid

InChI

InChI=1S/C16H14ClNO4/c17-12-3-1-11(2-4-12)9-15(19)18-13-5-7-14(8-6-13)22-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)

InChI Key

YSKYSLDEVDZWSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)OCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.